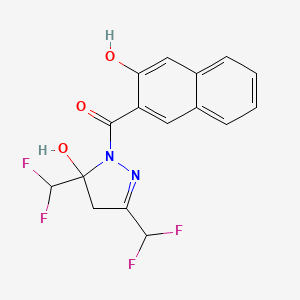
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide, also known as FMP, is a compound that has shown potential in scientific research. It is a proline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in depth.
Wirkmechanismus
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide's mechanism of action involves the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and pathways are involved in inflammation and cancer progression, making 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide a potential therapeutic agent for these diseases.
Biochemical and Physiological Effects
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and improving cognitive function. Additionally, 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide's advantages for lab experiments include its high yield and purity, as well as its potential as a therapeutic agent for various diseases. However, 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide's limitations include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide research include further studies on its mechanism of action and potential therapeutic applications, as well as optimization of its synthesis and formulation for improved bioavailability and efficacy. Additionally, 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide's potential as a tool for studying various biological processes, such as inflammation and cancer progression, should be explored.
Synthesemethoden
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide can be synthesized through various methods, including the reaction of 3-methoxy-4-biphenylcarboxylic acid with furoyl chloride, followed by coupling with proline. Another method involves the reaction of furoyl chloride with N-(3'-methoxy-4-biphenylyl)proline methyl ester, followed by deprotection to yield 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide. These methods have been optimized for high yield and purity, making 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide has been studied for its neuroprotective effects, as it can prevent neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(furan-3-carbonyl)-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-5-2-4-17(14-20)16-7-9-19(10-8-16)24-22(26)21-6-3-12-25(21)23(27)18-11-13-29-15-18/h2,4-5,7-11,13-15,21H,3,6,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEHJJNYZXXQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-furoyl)-N-(3'-methoxy-4-biphenylyl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6140377.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6140380.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6140403.png)
![N-(2-furylmethyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6140410.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~,N~2~-diethyl-N~1~-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}glycinamide](/img/structure/B6140432.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6140438.png)

![2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B6140472.png)
![7-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6140474.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6140480.png)
![2-[3-(2-fluorophenyl)-1-pyrrolidinyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6140481.png)
![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)
![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)